molecular formula C24H19N3O5S B2842383 (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-91-2

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2842383
CAS No.: 865180-91-2
M. Wt: 461.49
InChI Key: MYZIYZSSNDRWCV-IZHYLOQSSA-N
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Description

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H19N3O5S and its molecular weight is 461.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Mohamed (2014) focused on synthesizing derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, which shares structural similarities with the compound . The study highlights various reactions and the formation of novel compounds, such as ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate. These findings are significant for understanding the synthetic potential and derivative formation of the compound (Mohamed, 2014).

Medicinal Chemistry and Biological Properties

  • Research by Hayashi et al. (1998) describes a compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which shares some structural features with the compound . The study explores its role as a fibrinogen receptor antagonist with potential therapeutic applications in antithrombotic treatment (Hayashi et al., 1998).

Application in Antimicrobial and Antituberculosis Activities

  • A study by Bhoi et al. (2016) elaborates on the synthesis of novel benzothiazole derivatives, which include structures resembling the compound . These derivatives have been evaluated for their antimicrobial and antituberculosis activities, demonstrating the potential medicinal applications of such compounds (Bhoi et al., 2016).

Development of Peptidomimetics

  • Yamamoto et al. (1989) conducted a study on iminothiadiazolines, which are structurally related to the compound . Their research delves into the reaction with activated acetylenes, leading to the formation of thiazole and vinyl compounds. This study provides insights into the development of peptidomimetics and the versatility of such compounds in synthetic chemistry (Yamamoto et al., 1989).

Properties

IUPAC Name

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-3-13-26-18-10-7-16(23(31)32-4-2)14-19(18)33-24(26)25-22(30)15-5-8-17(9-6-15)27-20(28)11-12-21(27)29/h1,5-10,14H,4,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZIYZSSNDRWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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